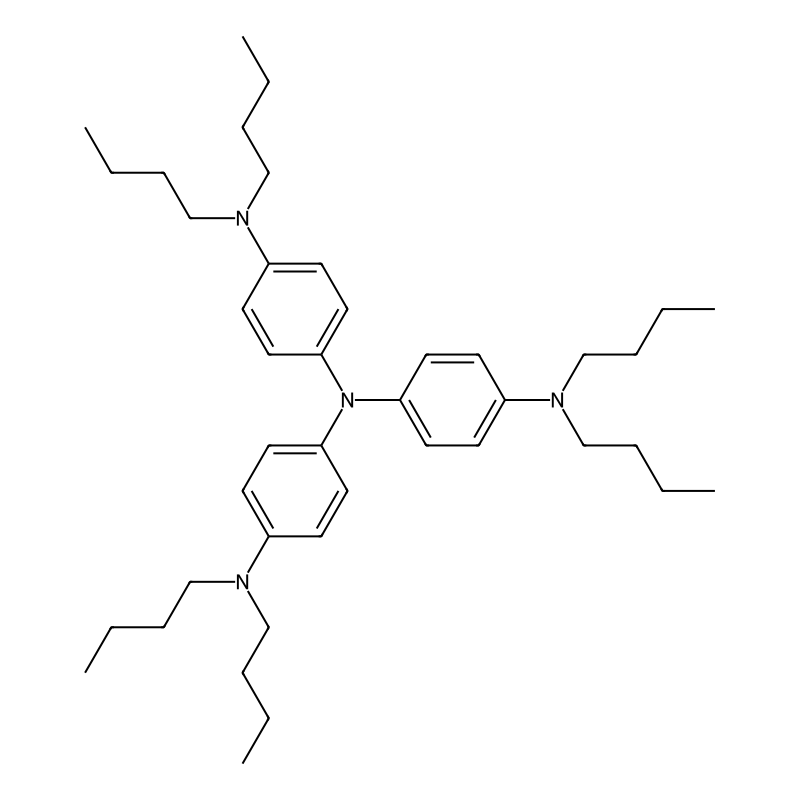N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine is an organic compound characterized by its complex structure and significant molecular weight of approximately 627.0 g/mol. The molecular formula is C42H66N4, indicating a substantial presence of carbon and nitrogen atoms, which contribute to its chemical properties and reactivity. This compound is primarily utilized in research settings due to its unique electronic properties and potential applications in materials science and organic electronics .
Organic Chemistry: The compound possesses an aromatic core with multiple amine functional groups. This structure suggests potential applications in areas like organic synthesis, particularly as a precursor for the development of new catalysts or ligands for various reactions [].
Polymer Chemistry: The dibutyl amine groups can impart solubility and steric hindrance, making the molecule a candidate for incorporation into polymers. Research could explore its use in the design of functional polymers with specific properties for applications like electronic materials or sensors [].
Supramolecular Chemistry: The combination of aromatic and amine groups can lead to self-assembly properties. Research could investigate the potential of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine in supramolecular assemblies for applications in areas like drug delivery or molecular recognition [].
- Nucleophilic substitutions: The amine groups can act as nucleophiles, reacting with electrophiles.
- Oxidation reactions: Under certain conditions, the amines may be oxidized to form imines or other nitrogen-containing compounds.
- Polymerization: The compound can potentially participate in polymerization processes, leading to the formation of larger macromolecules.
These reactions are crucial for the development of novel materials and applications in organic synthesis .
While specific biological activities of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine are not extensively documented, compounds with similar structures often exhibit various biological properties. These may include:
- Antioxidant activity: Compounds with multiple amine groups can scavenge free radicals.
- Antimicrobial properties: Some derivatives show effectiveness against bacterial strains.
- Potential cytotoxic effects: Certain structural analogs have been studied for their ability to induce apoptosis in cancer cells.
Further research is necessary to elucidate its specific biological effects and mechanisms of action .
The synthesis of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine typically involves several steps:
- Formation of dibutylamine derivatives: Starting materials such as aniline derivatives are reacted with dibutylamine under controlled conditions.
- Coupling reactions: The intermediate products undergo coupling reactions to form the final compound, often facilitated by coupling agents or catalysts.
- Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
These methods highlight the complexity involved in synthesizing this compound and its derivatives .
N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine has several potential applications:
- Organic electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Dyes and pigments: The compound may serve as a precursor for synthesizing dyes due to its vibrant color properties.
- Research in materials science: It is utilized in studies aimed at developing new materials with specific electronic or optical characteristics.
These applications underscore the versatility and importance of this compound in various scientific fields .
Interaction studies involving N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine focus on its behavior when combined with other chemical entities. Investigations typically assess:
- Solubility profiles: Understanding how it interacts with solvents can inform its application in formulations.
- Complex formation: Studies may explore how this compound forms complexes with metals or other ligands, which could enhance its functional properties.
- Stability assessments: Evaluating thermal or photostability when exposed to various environmental conditions.
Such studies are essential for optimizing its use in practical applications .
N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
This comparison illustrates how N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine stands out due to its complex structure and potential for diverse applications in electronic and material sciences.








